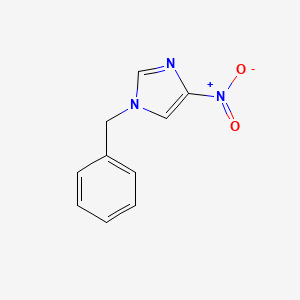

1-Benzyl-4-nitro-1H-imidazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHQIXWIGCISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336499 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-13-2 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 1-Benzyl-4-nitro-1H-imidazole

Alkylation Reactions of 4(5)-Nitro-1H-imidazole with Benzyl (B1604629) Halides in Basic Media

The synthesis of this compound is commonly achieved through the direct N-alkylation of 4(5)-nitro-1H-imidazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The reaction involves the deprotonation of the imidazole (B134444) nitrogen, followed by a nucleophilic attack on the benzyl halide.

A general procedure for this synthesis involves dissolving 4(5)-nitroimidazole in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then adding a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). After a brief period of stirring to facilitate the formation of the imidazolide anion, the benzyl halide is introduced, and the reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then typically isolated by precipitation in ice-water followed by extraction with an organic solvent like ethyl acetate. mdpi.com

Regioselectivity in N-Alkylation of 4-Nitroimidazole (B12731)

The N-alkylation of 4-nitroimidazole can result in two possible regioisomers: 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole. Research has shown that in the case of 4-nitroimidazole, the alkylation is favored at the N-1 position, leading to the formation of the 4-nitro isomer as the major product. mdpi.com This regioselectivity is attributed to electronic factors, where the N-1 position is more nucleophilic. In contrast, for the isomeric 5-nitroimidazole, alkylation tends to occur at the N-3 position due to the steric hindrance imposed by the nitro group. mdpi.com

In acidic media, the regioselectivity of the alkylation of 4(5)-nitro-1H-imidazoles with reactive alkylating agents like benzyl chloride can be temperature-dependent. At lower temperatures (e.g., 75 °C), the 5-nitro isomer may be predominantly formed, while at higher temperatures (e.g., 140 °C), the thermodynamically more stable 4-nitro isomer is the major product. kuleuven.be

Influence of Reaction Conditions on Yields (e.g., Solvent, Base, Temperature)

The yield of this compound is significantly influenced by the choice of solvent, base, and reaction temperature.

Solvent and Base: Studies have indicated that using acetonitrile as a solvent in combination with potassium carbonate (K₂CO₃) as the base provides better yields compared to other systems like K₂CO₃/DMSO, K₂CO₃/DMF, KOH/DMSO, KOH/DMF, and KOH/acetonitrile. mdpi.com The use of KOH as the base, particularly in DMF and DMSO, often results in lower yields. mdpi.com

Temperature: The reaction temperature plays a crucial role in both the reaction rate and the yield. Conducting the alkylation at room temperature generally leads to low yields. However, heating the reaction mixture to 60°C has been shown to markedly improve the yields of the N-alkylated products under various conditions. mdpi.com At this elevated temperature, reaction times are also reduced, typically ranging from one to three hours. mdpi.com

Interactive Data Table: Influence of Reaction Conditions on the Alkylation of 4-Nitroimidazole

| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

| Benzyl Chloride | Acetonitrile | K₂CO₃ | 60 | 85 |

| Benzyl Chloride | DMSO | K₂CO₃ | 25 | 45 |

| Benzyl Chloride | DMF | K₂CO₃ | 25 | 42 |

| Benzyl Chloride | DMSO | KOH | 25 | 30 |

| Benzyl Chloride | DMF | KOH | 25 | 28 |

| Benzyl Chloride | Acetonitrile | KOH | 25 | 35 |

This table is generated based on findings reported in scientific literature. mdpi.com

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile intermediate for further chemical modifications, primarily through reactions involving the imidazole ring and the nitro group.

Vicarious Nucleophilic Substitution of Hydrogen on the Imidazole Ring

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of a substituent onto the imidazole ring of this compound at a position occupied by a hydrogen atom. The nitro group on the imidazole ring activates it towards nucleophilic attack.

A common application of VNS involves the reaction with a carbanion bearing a leaving group. For instance, the reaction of a nitroimidazole with a carbanion generated from a compound like chloromethyl phenyl sulfone in the presence of a strong base (e.g., potassium tert-butoxide) leads to the substitution of a hydrogen atom on the imidazole ring, typically ortho to the nitro group. mdpi.comorganic-chemistry.org

Reduction of the Nitro Group to an Amino Group

The nitro group of this compound can be reduced to an amino group, yielding 1-benzyl-1H-imidazol-4-amine. This transformation is a key step in the synthesis of various biologically active molecules. The reduction of aromatic nitro compounds is a well-established process, and several methods can be employed.

Commonly used reagents for the reduction of nitroarenes to anilines include:

Metal-acid systems: Tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid is a classic and effective method for this reduction. researchgate.net

Catalytic Hydrogenation: This method involves the use of a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov This is often a clean and efficient method.

Other reducing agents: Iron powder in acidic media or sodium dithionite can also be used for the reduction of aromatic nitro groups. nih.gov

The choice of the reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity. For the reduction of this compound, a mild reducing agent would be preferable to avoid any potential side reactions involving the benzyl group or the imidazole ring.

Nucleophilic Substitution Reactions at the Benzyl Position

The benzyl group in this compound features a benzylic position—the carbon atom directly attached to both the phenyl ring and the imidazole nitrogen. This position is chemically reactive due to the resonance stabilization of radical or ionic intermediates by the adjacent aromatic ring nih.govnih.gov. This inherent reactivity allows for several nucleophilic substitution reactions, which are primarily associated with the cleavage of the benzyl group (debenzylation) or substitution on benzylic C-H bonds if the benzyl group is further substituted (e.g., a chloromethyl group on the phenyl ring).

Debenzylation is a common transformation where the benzyl group acts as a protecting group for the imidazole nitrogen and is later removed. Standard methods for cleaving benzyl groups from nitrogen atoms include catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a reaction that is often incompatible with other reducible functional groups like the nitro group researchgate.net. Alternative methods involve oxidative cleavage or the use of strong acids mdpi.com. For related nitrobenzyl compounds, cleavage can be achieved under milder, specific conditions. For instance, o- and p-nitrobenzyl groups have been removed from various substrates using aqueous sodium hydroxide in methanol, a process presumed to involve oxidation at the benzylic position uobaghdad.edu.iq.

While direct substitution on the unsubstituted benzyl group of this compound is not widely reported, closely related systems demonstrate the feasibility of such reactions. A notable example is seen in studies of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. This compound undergoes radical nucleophilic substitution (SRN1) reactions where the chloromethyl group (a benzylic halide) reacts with various nucleophiles mdpi.comrsc.org.

| Reaction Type | Reagents & Conditions | Description | Reference |

| Debenzylation | H₂ / Pd-C | Catalytic hydrogenolysis to cleave the N-benzyl bond. Often limited by the presence of other reducible groups like -NO₂. | researchgate.net |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., KMnO₄) | Oxidation of the benzylic carbon, typically leading to cleavage of the side chain. | acs.org |

| SRN1 Substitution | Nucleophiles, TDAE (tetrakis(dimethylamino)ethylene) | Reaction at a benzylic halide on a related nitroimidazole structure, proceeding through a radical-anion intermediate. | mdpi.comrsc.org |

Formation of Sulphanyl Derivatives through Coupling Methods

The introduction of a sulfanyl (-SR) group onto the this compound core can be achieved through nucleophilic aromatic substitution, provided a suitable leaving group is present on the imidazole ring. The nitro group strongly activates the imidazole ring for such substitutions.

Research on halogenoimidazoles has shown that 1-benzyl-5-bromo-4-nitroimidazole serves as an effective precursor for sulfanyl derivatives rsc.org. In this system, the bromine atom at the C5 position is susceptible to displacement by soft nucleophiles, such as thiolates. The reaction of 1-benzyl-5-bromo-4-nitroimidazole with ethyl 2-mercaptoacetate in the presence of a base proceeds via a nucleophilic substitution mechanism to yield the corresponding 5-sulfanyl-substituted product. This regioselectivity is driven by the electronic properties of the nitroimidazole ring, where soft nucleophiles preferentially attack the C5 position in this specific substrate rsc.org.

| Precursor | Nucleophile | Reagents & Conditions | Product | Reference |

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Base, Ethanol | Ethyl 2-((1-benzyl-4-nitro-1H-imidazol-5-yl)thio)acetate | rsc.org |

Cyclization Reactions for Fused Heterocyclic Systems

While this compound itself is not typically used in direct intramolecular cyclization, it serves as a foundational scaffold for constructing more complex, fused heterocyclic systems. By functionalizing the core molecule with appropriate reactive groups, subsequent cyclization reactions can be induced.

A key strategy involves attaching a side chain that can participate in a ring-forming reaction. For example, derivatives of this compound have been elaborated to include a piperazine (B1678402) ring, which is then functionalized with a propargyl group (containing a terminal alkyne). This alkyne serves as a reactive handle for a subsequent cyclization reaction, specifically a 1,3-dipolar cycloaddition, to form a 1,2,3-triazole ring. The resulting product is a complex fused system where the imidazole, piperazine, and newly formed triazole rings are linked together nih.govresearchgate.net. This approach transforms the initial imidazole compound into a key building block for polycyclic heterocyclic architectures.

Advanced Synthetic Approaches and Catalytic Methods

1,3-Dipolar Cycloaddition Reactions utilizing this compound Precursors

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings in a highly regio- and stereoselective manner nih.gov. Precursors derived from this compound are valuable substrates in these reactions, particularly in the Huisgen cycloaddition, or "click chemistry," which involves the reaction of an azide (a 1,3-dipole) with an alkyne (a dipolarophile) nih.gov.

In a documented synthetic scheme, a derivative of this compound is prepared to contain a terminal alkyne—specifically, 1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine nih.gov. This molecule acts as the dipolarophile. It can then be reacted with a wide array of substituted organic azides in the presence of a copper(I) catalyst to produce a library of 1,4-disubstituted-1,2,3-triazoles. This method allows for the modular synthesis of complex molecules by joining the imidazole-containing fragment with various other chemical moieties via the stable triazole linker nih.govresearchgate.net.

| Imidazole Precursor (Dipolarophile) | Azide (1,3-Dipole) | Catalyst | Product Type | Reference |

| 1-(...-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | Substituted Benzyl Azides | CuI / Et₃N | 4-((4-(...-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(substituted-benzyl)-1H-1,2,3-triazole | nih.gov |

| 1-(...-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | Phenethyl Azide | CuI / Et₃N | 4-((4-(...-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-phenethyl-1H-1,2,3-triazole | nih.gov |

| 1-(...-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | Adamantyl Azide | CuI / Et₃N | 1-Adamantyl-4-((4-(...-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazole | nih.gov |

Applications in Multi-step Synthesis of Complex Heterocycles

The utility of this compound as a starting material is highlighted in its application in multi-step synthetic sequences designed to build complex heterocyclic molecules. The synthesis of hybrid molecules containing imidazole, piperazine, and triazole rings serves as an excellent case study nih.govresearchgate.net.

The synthesis demonstrates a clear strategic pathway:

Scaffold Preparation : The synthesis begins with a suitably substituted this compound core.

Linker Introduction : A piperazine moiety is attached to the C5 position of the imidazole ring through nucleophilic substitution.

Installation of a Reactive Handle : The second nitrogen of the piperazine ring is alkylated with propargyl bromide. This step introduces a terminal alkyne, converting the molecule into a dipolarophile for subsequent reactions nih.gov.

Final Cycloaddition : The alkyne-functionalized intermediate is then used in a copper-catalyzed 1,3-dipolar cycloaddition with various organic azides. This final step generates the target complex heterocycles, where the this compound unit is covalently linked to another functional group via a newly formed 1,2,3-triazole ring nih.govresearchgate.net.

This multi-step approach showcases how this compound can be systematically elaborated to access molecules with significant structural complexity and tailored properties.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Compound Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Benzyl-4-nitro-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique information about the molecular framework.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While a complete, assigned spectrum for this compound is not publicly detailed, data from closely related analogues, such as substituted N-benzyl-4-nitroimidazoles and 4-nitroimidazole (B12731) itself, provide a strong basis for predicting its spectral characteristics. asianpubs.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring.

Imidazole Protons: The protons on the 4-nitro-1H-imidazole ring are significantly influenced by the electron-withdrawing nitro group. For the parent 4-nitroimidazole, signals are observed at approximately 8.30 ppm and 7.85 ppm in DMSO-d₆. chemicalbook.com In derivatives like N1-(4-nitrobenzyl)-2-methyl-4-nitro-1H-imidazole, the remaining imidazole proton appears as a singlet further downfield, around 8.49 ppm, due to the deshielding effects of the nitro group. asianpubs.org

Benzyl Protons: The benzylic methylene protons (N-CH₂) typically appear as a singlet in the range of 5.0-5.5 ppm. asianpubs.org The five protons of the unsubstituted phenyl ring would likely present as a multiplet between 7.2 and 7.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Imidazole Carbons: The carbons of the imidazole ring are expected to resonate in the aromatic region, typically between 120 and 145 ppm. The carbon atom bearing the nitro group (C4) would be significantly deshielded.

Benzyl Carbons: The benzylic methylene carbon (N-CH₂) signal is anticipated around 50-55 ppm. The carbons of the phenyl ring would appear in the aromatic region, generally between 125 and 140 ppm, with the ipso-carbon (the one attached to the methylene group) appearing near 135-137 ppm.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Imidazole C-H | ~7.8 - 8.5 | ~120 - 145 |

| Benzylic CH₂ | ~5.0 - 5.5 | ~50 - 55 |

| Phenyl C-H | ~7.2 - 7.5 | ~125 - 140 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉N₃O₂), the expected exact mass is approximately 203.07 g/mol . High-resolution mass spectrometry (HRMS) on related nitroimidazole derivatives has proven effective in confirming molecular formulas. researchgate.net Electron Impact (EI) mass spectra of related heterocyclic compounds often show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns, which can include the loss of the nitro group (NO₂) or cleavage of the benzyl group. raco.cat

IR spectroscopy is utilized to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the presence of the nitro group (NO₂). Aromatic nitro compounds display two strong and distinct stretching vibrations. orgchemboulder.comspectroscopyonline.comorgchemboulder.com

NO₂ Asymmetric Stretch: A strong absorption band is expected in the region of 1550–1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

NO₂ Symmetric Stretch: Another strong band is expected between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

Aromatic C-H Stretch: Absorption bands for the aromatic C-H bonds on the phenyl and imidazole rings are expected above 3000 cm⁻¹.

C=N and C=C Stretches: Vibrations corresponding to the C=N and C=C bonds of the imidazole and phenyl rings typically appear in the 1600–1450 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |

| C=N / C=C Stretch | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

Crystallographic Studies

X-ray crystallography provides precise information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

While the specific crystal structure of this compound is not publicly documented, extensive crystallographic studies have been performed on its derivatives, providing valuable structural insights. researchgate.netresearchgate.net For instance, the crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic, belonging to the P2₁/c space group. researchgate.net Another related compound, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, also crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net These studies reveal that benzyl-nitroimidazole derivatives commonly adopt monoclinic crystal systems, and their solid-state structures are stabilized by various intermolecular interactions, including hydrogen bonds and π–π stacking.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.12148 |

| b (Å) | 16.12035 |

| c (Å) | 13.04169 |

| β (°) | 93.3043 |

| Volume (ų) | 1494.71 |

Crystallographic data allows for the detailed analysis of the molecule's conformation, particularly the spatial relationship between the imidazole and benzyl rings. In related structures, these two rings are not coplanar. For the closely related compound 1-Benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77 (4)°, indicating they are nearly perpendicular to each other. nih.gov This perpendicular arrangement is a common conformational feature in N-benzylimidazole derivatives and minimizes steric hindrance between the two ring systems. This conformation influences the crystal packing and the nature of intermolecular interactions. nih.gov Studies on other substituted imidazoles also confirm that the benzene (B151609) and imidazole rings are typically not co-planar. researchgate.net

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a benzyl group and a nitro-substituted imidazole ring, presents multiple opportunities for significant intermolecular interactions. The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. The aromatic rings of the benzyl and imidazole moieties are prime candidates for π-π stacking interactions.

Hydrogen Bonding:

In the absence of classic hydrogen bond donors (like O-H or N-H) in the this compound molecule itself, non-conventional C-H···O hydrogen bonds are expected to play a pivotal role in the crystal packing. The hydrogen atoms attached to the aromatic rings and the methylene bridge of the benzyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group on neighboring molecules.

π-π Stacking:

The planar aromatic rings of the imidazole and the benzyl groups are predisposed to engage in π-π stacking interactions. These non-covalent interactions are fundamental in the formation of layered or columnar structures in the solid state. The stacking can occur in a parallel-displaced or a T-shaped (edge-to-face) arrangement, depending on the electrostatic and steric environment.

In analogous structures, such as 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, intermolecular π-π interactions are a key stabilizing feature of the crystal packing. researchgate.net Research on 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole also highlights the importance of π-π contacts, with inter-centroid distances around 3.8386 (10) Å. nih.gov These interactions are crucial for the formation of extended supramolecular architectures. The presence of both an electron-rich benzyl ring and an electron-deficient nitro-imidazole system could lead to favorable donor-acceptor type π-π stacking.

Based on the analysis of related compounds, a summary of anticipated intermolecular interactions in the crystal packing of this compound is presented in the table below. It is important to note that these are predicted interactions, and their precise geometric parameters would require experimental determination of the crystal structure.

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bonding | |||

| C-H···O | Aromatic/Methylene C-H | Nitro Group (O) | ~2.4 - 2.7 |

| π-π Stacking | |||

| π-π Interaction | Imidazole Ring Centroid | Benzyl Ring Centroid | ~3.5 - 4.0 |

| π-π Interaction | Imidazole Ring Centroid | Imidazole Ring Centroid | ~3.5 - 4.0 |

| π-π Interaction | Benzyl Ring Centroid | Benzyl Ring Centroid | ~3.5 - 4.0 |

Pharmacological and Biological Activities

Antimicrobial Activity

Nitroimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties. The presence and position of the nitro group on the imidazole (B134444) ring are critical for their mechanism of action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific data on the antibacterial efficacy of 1-Benzyl-4-nitro-1H-imidazole against Staphylococcus aureus and Escherichia coli are not extensively detailed in publicly available research, studies on related nitroimidazole derivatives provide insights into their potential activity. For instance, certain novel synthesized nitroimidazole compounds have been evaluated for their antibacterial and anti-biofilm properties against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli. These studies indicate that the nitroimidazole scaffold is a promising framework for the development of new antibacterial agents. The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

| Bacterial Strain | Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | This compound | Data not available | N/A |

| Escherichia coli | This compound | Data not available | N/A |

Antifungal Properties (e.g., Candida species)

The antifungal properties of imidazole derivatives are well-established, with several compounds in this class being used clinically to treat fungal infections. While specific studies focusing solely on the antifungal activity of this compound against Candida species are limited, research on related imidazole and benzimidazole (B57391) derivatives has shown activity against various Candida strains, including Candida albicans. The mechanism of antifungal action for many imidazoles involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane.

| Fungal Strain | Compound | MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | This compound | Data not available | N/A |

| Candida species (general) | Imidazole derivatives | Variable | mdpi.comnih.govresearchgate.net |

Mechanism of Action of Nitroimidazoles in Antimicrobial Contexts (Bioreduction of Nitro Group)

The antimicrobial activity of nitroimidazoles is contingent upon the reduction of their nitro group, a process known as bioreduction. researchgate.netnih.govgoogle.comgoogle.com This activation occurs preferentially in anaerobic or microaerophilic environments, which are characteristic of many pathogenic bacteria and some fungi.

Inside the microbial cell, the nitroimidazole acts as a prodrug. It passively diffuses into the microorganism where low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group. This one-electron reduction forms a highly reactive nitro radical anion. Under anaerobic conditions, this radical anion can undergo further reduction, leading to the formation of cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives.

These reactive species are capable of damaging cellular macromolecules, most notably DNA. The interaction of these reduced intermediates with DNA leads to strand breakage and destabilization of the helical structure, which ultimately inhibits nucleic acid synthesis and results in microbial cell death. The selective toxicity of nitroimidazoles towards anaerobic and microaerophilic organisms is attributed to the presence of efficient nitroreductase enzyme systems in these microbes and the absence of oxygen, which in aerobic organisms can re-oxidize the nitro radical anion back to its inactive parent form.

Antiparasitic Activity

The nitroimidazole class is a cornerstone in the treatment of various parasitic infections caused by protozoa. Their efficacy extends to a range of medically important parasites.

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi, Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis)

Trypanosoma cruzi : Benznidazole, a 2-nitroimidazole (B3424786) derivative, is a primary drug used for the treatment of Chagas disease, caused by Trypanosoma cruzi. nih.govasm.orgnih.govfrontiersin.org Studies on other nitroimidazole compounds continue to explore new therapeutic options against this parasite.

Entamoeba histolytica , Giardia lamblia , and Trichomonas vaginalis : Metronidazole and other 5-nitroimidazoles are standard treatments for infections caused by these protozoa. nih.govcabidigitallibrary.orgnih.govsemanticscholar.orgmdpi.com Research on novel nitroimidazole carboxamides has shown potent activity against these parasites, often exceeding that of metronidazole. nih.govcabidigitallibrary.orgnih.govsemanticscholar.org

| Parasite | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| Trypanosoma cruzi | This compound | Data not available | N/A |

| Entamoeba histolytica | This compound | Data not available | N/A |

| Giardia lamblia | This compound | Data not available | N/A |

| Trichomonas vaginalis | This compound | Data not available | N/A |

Mechanism of Action in Parasitic Infections

The mechanism of action of nitroimidazoles against parasitic protozoa is analogous to their antibacterial mechanism, revolving around the bioreduction of the nitro group within the parasite. nih.govcabidigitallibrary.orgnih.govsemanticscholar.org Many of these parasites thrive in low-oxygen environments and possess the necessary enzymatic machinery, such as nitroreductases, to activate these prodrugs.

Upon entering the parasite, the nitroimidazole is reduced, generating reactive nitro radical anions and other cytotoxic intermediates. These reactive species inflict damage on critical cellular components, including DNA, proteins, and lipids. The disruption of DNA integrity is a primary mode of parasitic cell death. The selective toxicity of nitroimidazoles for these parasites is due to their unique metabolic pathways that efficiently reduce the nitro group, a process that is less efficient in the host's aerobic cells.

Anticancer / Antineoplastic Activity

The imidazole nucleus is a recognized scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. researchgate.net Derivatives of this compound have been a subject of interest in oncology research due to their potential to inhibit cancer cell proliferation and overcome radioresistance.

Derivatives based on the this compound structure have demonstrated notable cytotoxic effects against a range of human cancer cell lines. In vitro studies are crucial for the initial screening of anticancer potential, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of a compound's potency.

Studies on various 4-nitroimidazole (B12731) derivatives have shown significant antiproliferative activity. For instance, a series of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one compounds were evaluated against breast cancer (MCF-7) and prostate cancer cell lines. researchgate.net Certain derivatives within this series exhibited potent cytotoxicity, with IC₅₀ values as low as 1.0 µg/mL against the MCF-7 cell line. researchgate.net

The cytotoxicity of these compounds is not limited to a single cancer type. Benzimidazole derivatives, which share a similar core structure, have also been tested against liver carcinoma (HepG2), colon carcinoma (HCT-116), and lung carcinoma (A549) cell lines, showing dose-dependent cytotoxic effects. nih.govjksus.org One study found a synthesized benzimidazole derivative to have high cytotoxic activity against HepG2 cells with an IC₅₀ value of 15.58 µM, which was more potent than the standard reference drug, cisplatin (B142131) (IC₅₀ = 37.32 µM), in the same study. jksus.org

The following table summarizes the cytotoxic activities of selected imidazole and benzimidazole derivatives against common cancer cell lines, illustrating the potential of this chemical class.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole Derivative (se-182) | MCF-7 | Not specified | jksus.org |

| Benzimidazole Derivative (se-182) | A549 | 15.80 | jksus.org |

| 4-Nitroimidazole Derivative (5f) | MCF-7 | ~2.1 (converted from 1.0 µg/mL) | researchgate.net |

| 4-Nitroimidazole Derivative (5k) | MCF-7 | ~2.0 (converted from 1.0 µg/mL) | researchgate.net |

| Quinazoline-Benzimidazole Hybrid (19) | MCF-7 | 1.5 | ijpsr.com |

| Quinazoline-Benzimidazole Hybrid (19) | HepG2 | 8.7 | ijpsr.com |

Note: The IC₅₀ values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental protocols.

A significant challenge in radiotherapy is the radioresistance of hypoxic tumor cells—cells with low oxygen levels. ubc.ca Nitroaromatic compounds, particularly nitroimidazoles, have been extensively investigated as hypoxic cell radiosensitizers. nih.gov These compounds mimic the electron-affinic properties of molecular oxygen, "sensitizing" hypoxic cells to the damaging effects of ionizing radiation. ubc.ca

The mechanism involves the nitro group, which, under hypoxic conditions, can be reduced to form reactive radical anions. ubc.ca These reactive species can then interact with cellular macromolecules, including DNA, leading to damage that is "fixed" and cannot be easily repaired by the cell, thereby enhancing the efficacy of radiation treatment. This process is selective for hypoxic cells because, in the presence of oxygen, the radical anion is rapidly re-oxidized back to the parent nitro compound, preventing it from causing significant damage. ubc.ca

While specific studies on this compound as a radiosensitizer are not extensively detailed in the provided context, its structural class is the foundation for clinically evaluated radiosensitizers like Misonidazole and Etanidazole. nih.govnih.gov The effectiveness of these compounds is directly related to their electron affinity, a property conferred by the nitro group on the imidazole ring. nih.gov Therefore, this compound is a strong candidate for possessing radiosensitizing capabilities, warranting further investigation in this area.

The antitumor efficacy of this compound derivatives can be significantly modulated by structural modifications. Structure-activity relationship (SAR) studies help to identify which parts of the molecule are crucial for its biological activity and how they can be altered to enhance potency and selectivity. acs.org

For the broader class of imidazole and benzimidazole anticancer agents, several structural features have been identified as important:

Substituents on the Benzyl (B1604629) Ring: The nature and position of substituents on the N-1 benzyl group can influence the compound's lipophilicity, electronic properties, and steric profile, which in turn affects its ability to interact with biological targets.

Modifications at C2 and C5 of the Imidazole Ring: Introducing different functional groups at other positions on the imidazole ring can dramatically alter the cytotoxic profile. For example, the addition of alkylthio and piperazine (B1678402) moieties at the C5 position of the 1-benzyl-4-nitroimidazole scaffold has been shown to yield compounds with potent activity against breast and prostate cancer cells. researchgate.net

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitro group, is often crucial for specific activities like radiosensitization. nih.gov In other contexts, the introduction of groups like trifluoromethyl on associated phenyl rings has been shown to increase antiproliferative activity. nih.gov

SAR studies on N-substituted benzimidazole derivatives have shown that the N-1 position is a critical site for influencing chemotherapeutic activity. nih.gov The attachment of various benzyl groups and other substituents at this position can lead to compounds with enhanced anticancer effects. nih.govresearchgate.net

Anti-Inflammatory and Analgesic Activities

The benzimidazole scaffold is present in compounds that exhibit significant anti-inflammatory and analgesic properties. nih.govjchps.com Research into derivatives has shown that these compounds can modulate pathways involved in pain and inflammation. For instance, certain novel imidazole analogues have demonstrated anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in paw edema models. nih.gov

Studies on 5-nitro benzimidazole derivatives have also reported interesting analgesic activity in tail-flick assays in mice. jocpr.com The presence of a nitro group, in combination with other substituents on the benzimidazole ring, appears to contribute to this effect. jocpr.com Although research focusing specifically on this compound is limited in this area, the known activities of structurally similar compounds suggest its potential as a lead structure for developing new anti-inflammatory and analgesic agents. nih.govjocpr.comscirp.org

Antiviral Activity

The imidazole core is a key component of many compounds with a broad spectrum of antiviral activity. mdpi.com A study on new 4-nitroimidazole derivatives investigated their potential as inhibitors of the Human Immunodeficiency Virus (HIV). nih.gov In that study, a series of 5-alkylsulfanyl derivatives of 1-aryl-4-nitro-1H-imidazoles were synthesized and tested against HIV-1 and HIV-2. nih.gov One compound, featuring an arylsulfanyl group at the C5 position, showed a potent EC₅₀ (half maximal effective concentration) value of 0.22 µg/mL against HIV-1. nih.gov

Furthermore, the benzimidazole scaffold has been incorporated into novel inhibitors of the HIV-1 reverse transcriptase enzyme. researchgate.net These findings indicate that the this compound framework has the potential to be developed into effective antiviral agents, particularly against retroviruses like HIV.

Immunosuppressive Properties

Certain nitroimidazole derivatives are known to possess immunosuppressive properties. The most prominent example is Azathioprine, a drug that contains a 1-methyl-4-nitro-5-thioimidazole moiety linked to a purine (B94841) analog. nih.gov It functions as an antimetabolite, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, including the lymphocytes involved in the immune response. This established use of a nitroimidazole derivative as a clinical immunosuppressant suggests that other compounds within this class, potentially including derivatives of this compound, could exhibit similar activities. nih.govjustia.com

Other Biological Effects and Drug Targets

While direct and extensive experimental studies specifically investigating the diverse biological effects and drug targets of this compound are limited in publicly available scientific literature, the chemical structure, featuring both a nitroimidazole and a benzyl moiety, suggests a range of potential pharmacological activities. These activities and their corresponding drug targets can be inferred from research on structurally similar compounds. The primary areas of investigation for related molecules include anticancer, antimicrobial, and antiparasitic activities.

Nitroimidazoles are a well-established class of compounds with significant biological activity, often attributed to the presence of the nitro group. This functional group can be bioreductively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain anaerobic infections. This activation leads to the formation of reactive cytotoxic intermediates that can damage cellular macromolecules, including DNA.

One of the most recognized applications of nitroimidazoles is as hypoxia-activated cytotoxins and radiosensitizers in cancer therapy. ubc.canih.govelsevierpure.com The rationale behind this is that the hypoxic cells within a tumor are often resistant to conventional radiotherapy and chemotherapy. nih.gov By selectively targeting these resistant cells, nitroimidazole derivatives can enhance the efficacy of radiation treatment. nih.gov Benznidazole, a 2-nitroimidazole, has been shown to be activated by hypoxia and can kill clonogenic tumor cells by inducing DNA double-stranded breaks. nih.gov Although direct studies on this compound as a radiosensitizer are not available, its 4-nitroimidazole structure suggests potential in this area.

Furthermore, various derivatives of nitroimidazole have been investigated for their antiparasitic activity . nih.gov Benznidazole is a clinically used drug for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.gov The mechanism of action is believed to involve the reduction of the nitro group by parasitic nitroreductases, leading to the generation of toxic radical species that are detrimental to the parasite. qmul.ac.uk Research on other nitroimidazole and nitrotriazole derivatives has demonstrated potent antitrypanosomal activity, with some compounds acting as excellent substrates for the type I nitroreductase (NTR) specific to trypanosomatids. qmul.ac.uk Given the presence of the 4-nitroimidazole core, this compound could potentially exhibit activity against various parasites through similar mechanisms.

In the context of anticancer activity , in silico and in vitro studies on related 4-nitroimidazole derivatives have suggested several potential drug targets. Molecular docking studies have indicated that some 4-nitroimidazole analogues may bind to and inhibit kinases involved in cancer cell proliferation, such as Fms-like tyrosine kinase-3 (FLT3). Other potential targets for imidazole-based anticancer agents include Epidermal Growth Factor Receptor (EGFR). dovepress.com

The N-benzyl group can also influence the biological activity and targeting of the molecule. For instance, N-substituted benzimidazole derivatives, which share structural similarities with this compound, have been investigated for a wide range of pharmacological effects. nih.gov Molecular docking studies on some N-substituted 6-nitro-1H-benzimidazoles have suggested potential inhibition of dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6), all of which are relevant targets in cancer therapy.

It is important to emphasize that while the activities and targets mentioned above are plausible for this compound based on the pharmacology of its constituent moieties and related compounds, they remain speculative without direct experimental validation for this specific molecule.

Detailed Research Findings on Structurally Related Compounds

To provide a clearer perspective on the potential biological activities of this compound, the following table summarizes key research findings on structurally related compounds.

| Compound Class/Derivative | Biological Effect | Potential Drug Target(s) | Research Highlights |

| Nitroimidazoles | Hypoxia-activated cytotoxicity, Radiosensitization | DNA | Derivatives can be bioreductively activated in hypoxic tumor cells, leading to DNA damage and enhanced sensitivity to radiation. ubc.canih.govelsevierpure.comnih.gov |

| Benznidazole (a 2-nitroimidazole) | Antitrypanosomal (Chagas disease) | Parasitic nitroreductases, DNA | Clinically used drug; its nitro group is reduced by parasitic enzymes to generate cytotoxic radicals. nih.govqmul.ac.uk Also shows hypoxia-activated cytotoxicity against tumor cells. nih.gov |

| 4-Nitroimidazole Analogues | Anticancer, Antitrypanosomal | Fms-like tyrosine kinase-3 (FLT3) | In silico studies suggest that certain derivatives can bind to and potentially inhibit FLT3, a target in acute myeloid leukemia. Other derivatives show potent activity against Trypanosoma cruzi. researchgate.net |

| N-Substituted Benzimidazoles | Anticancer | Dihydrofolate reductase (DHFR), Vascular endothelial growth factor receptor 2 (VEGFR2), Histone deacetylase 6 (HDAC6) | Molecular docking studies on related N-substituted 6-nitro-1H-benzimidazoles suggest these as potential targets. |

| Imidazole-based Compounds | Anticancer | Epidermal Growth Factor Receptor (EGFR) | Some imidazole derivatives have been designed and synthesized as EGFR inhibitors. dovepress.com |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The potency and action of 1-Benzyl-4-nitro-1H-imidazole can be significantly altered by modifying its chemical structure. Key areas for substitution include the position of the nitro group on the imidazole (B134444) ring, the benzyl (B1604629) group attached to the nitrogen atom, and the introduction of other functional groups.

The nitro group (-NO2) is a critical pharmacophore in this class of compounds, largely due to its strong electron-withdrawing nature, which is essential for the desired biological activity. nih.govsvedbergopen.com This property influences the molecule's polarity and its ability to interact with biological targets, often through bioreductive activation. svedbergopen.comresearchgate.net However, the specific position of the nitro group on the imidazole ring—be it at the C4 or C5 position—dramatically influences the compound's toxicological and activity profile. nih.govnih.gov

Table 1: Influence of Nitro Group Position on Genotoxicity

This table illustrates the differential genotoxic effects based on the position of the nitro group on the imidazole ring as observed in comparative studies.

| Nitro Group Position | Other Substituents | Observed Genotoxicity | Reference |

| C4 | C2-Methyl | Not Genotoxic | nih.gov |

| C5 | C2-Methyl | Mutagenic Agent | nih.gov |

| C4 | No C2-Methyl | Not Genotoxic | nih.gov |

| C5 | No C2-Methyl | Not Genotoxic | nih.gov |

Role of the Benzyl Moiety and its Substitutions

The N-1 benzyl group is a vital component for enhancing the biological activity of nitroimidazole scaffolds. nih.gov SAR studies on related benzimidazole (B57391) derivatives have indicated that substitutions at the N-1 position with groups like benzyl can increase chemotherapeutic activity. nih.govrsc.org The aromatic nature of the benzyl ring provides a scaffold for further modifications, allowing for the fine-tuning of the molecule's properties.

Substituting the benzyl ring itself can lead to significant changes in potency. The introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) alters the electronic properties and lipophilicity of the entire molecule, which in turn affects its interaction with target enzymes or cells. For example, in a series of N1-(4-substitutedbenzyl)-2-methyl-4-nitroimidazoles, various substituents on the benzyl ring were evaluated for their impact on anti-inflammatory and anti-diabetic activities. researchgate.net The nature and position of these substituents were found to modulate the biological response, highlighting the importance of the benzyl moiety as a key interaction domain. researchgate.net

Table 2: Effect of Benzyl Ring Substitutions on Biological Activity

This table summarizes findings from studies on N-substituted nitroimidazoles, showing how different substituents on the benzyl ring can modulate biological activity.

| Compound Class | Benzyl Ring Substituent | Observed Effect on Activity | Reference |

| N-Benzoyl-Nitroimidazoles | 4-Chloro | Potent antibacterial activity | nih.gov |

| N-Benzoyl-Nitroimidazoles | 4-Nitro | Potent antibacterial activity | nih.gov |

| N1-Benzyl-Nitroimidazoles | 4-Substituted | Modulation of anti-inflammatory activity | researchgate.net |

Effect of Alkyl Chain Length and Other Functional Groups on Biological Activity

Replacing the N-1 benzyl group with alkyl chains or introducing other functional groups onto the imidazole core are common strategies to explore and optimize biological activity. The length and nature of an alkyl chain at the N-1 position can influence the compound's lipophilicity, which is crucial for its ability to cross cell membranes. Studies on N-alkylated imidazole derivatives have shown that antibacterial activity can increase with the length of the alkyl chain up to a certain point (e.g., nine carbons). researchgate.net The comparison between N-butyl and N-benzyl groups in one study demonstrated that both moieties could confer significant biological activity, though the specific profile differed. researchgate.net

Furthermore, the introduction of complex functional groups at other positions of the imidazole ring, such as C5, has been shown to yield compounds with potent and specific activities. In one study, a series of 1-benzyl-2-ethyl-4-nitro-1H-imidazole derivatives were modified at the C5 position with various piperazinyl-based moieties. researchgate.net These modifications resulted in compounds with significant anti-HIV activity, demonstrating that the C5 position is a viable site for introducing new functionalities to alter the therapeutic application of the 4-nitroimidazole (B12731) scaffold. researchgate.net

Table 3: Impact of N-1 and C-5 Substitutions on Biological Activity

This table provides examples of how modifying the N-1 and C-5 positions of the 4-nitroimidazole core affects the resulting biological activity.

| Position | Substituent Type | Specific Moiety | Resulting Biological Activity | Reference |

| N-1 | Alkyl Chain | Butyl | Anti-inflammatory, Anti-diabetic | researchgate.net |

| N-1 | Aryl | Benzyl | Chemotherapeutic | nih.gov |

| C-5 | Piperazinyl Ketones | Various Alkyl/Aryl Ketones | Anti-HIV-1 Activity | researchgate.net |

| C-5 | Piperazinyl Ethanones | Various 2-Alkylthio Groups | Anti-HIV-1 and Anti-HIV-2 Activity | researchgate.net |

Comparison with Related Nitroimidazole Derivatives

Structural analogues of this compound can be created by altering key parts of the molecule.

1-(4-Nitrobenzyl)-1H-imidazole : This analogue shifts the nitro group from the imidazole ring to the para position of the benzyl ring. This change significantly alters the electronic properties of the N-1 substituent while leaving the imidazole core itself unsubstituted. SAR studies on related compounds have shown that a nitro-substitution on the benzyl ring can confer potent biological activity. nih.gov

1-(2-Nitrobenzyl)-2-methyl-1H-imidazole : This analogue introduces two changes: the nitro group is moved to the ortho position of the benzyl ring, and a methyl group is added at the C2 position of the imidazole ring. The presence of a C2-methyl group has been shown to influence the toxicological profile of nitroimidazoles. nih.gov The position of the nitro group on the benzyl ring (ortho vs. para) also impacts the molecule's steric and electronic profile, which can affect its binding to biological targets. researchgate.net

Comparing the biological activity of this compound with its analogues reveals critical SAR insights. The selectivity of nitroimidazole derivatives is often linked to the position of the nitro group. As noted previously, 4-nitroimidazoles may exhibit a better safety profile regarding genotoxicity compared to their 5-nitro counterparts, a crucial factor for therapeutic development. nih.gov

The efficacy of these compounds can be highly dependent on the specific biological target. For example, a study on novel 4-nitroimidazole derivatives bearing different aryl piperazine (B1678402) groups demonstrated a wide range of anticancer activities across various human cancer cell lines. researchgate.net One of the most potent compounds in the series, a tetrazole derivative, inhibited the proliferation of multiple cancer cell lines with IC50 values in the low micromolar range. researchgate.net This highlights how modifications to the core structure can produce derivatives with enhanced potency and a specific spectrum of activity. The selectivity for certain cancer cell lines over others underscores the importance of fine-tuning the molecular structure to achieve targeted therapeutic effects.

Table 4: Comparative Anticancer Activity of 4-Nitroimidazole Derivatives

This table shows the in vitro anticancer activity (IC50 in µM) of a potent 4-nitroimidazole derivative (Compound 17 from the source) against various human cancer cell lines, illustrating efficacy and selectivity.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Compound 17 | Reference |

| Capan-1 | Pancreatic Adenocarcinoma | 5.40 | researchgate.net |

| HCT-116 | Colorectal Carcinoma | 2.50 | researchgate.net |

| LN229 | Glioblastoma | 2.60 | researchgate.net |

| NCI-H460 | Non-small Cell Lung Cancer | 3.00 | researchgate.net |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 1.80 | researchgate.net |

| HL-60 | Acute Promyelocytic Leukemia | 1.20 | researchgate.net |

| K562 | Chronic Myelogenous Leukemia | 1.50 | researchgate.net |

| Z138 | Non-Hodgkin's B-cell Lymphoma | 2.20 | researchgate.net |

Computational and in silico Approaches to SAR

In the study of this compound and its derivatives, computational and in silico methods are pivotal for elucidating Structure-Activity Relationships (SAR). These approaches allow for the prediction of molecular interactions, chemical reactivity, and pharmacokinetic profiles, thereby guiding the rational design of new compounds with desired biological activities.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in predicting how these compounds might interact with the active sites of biological targets, such as enzymes or receptors.

Research on various derivatives has employed molecular docking to understand their potential mechanisms of action. For instance, docking investigations on hybrid nitroimidazole derivatives have been performed to study ligand-protein interactions and free binding energies at an atomic level. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues within the target's binding pocket. researchgate.net For example, in studies involving the human estrogen receptor alpha, the triazole ring of a derivative was shown to form a hydrogen bond, while other parts of the molecule engaged in polar contacts with specific amino acid residues. nih.gov

The insights gained from these simulations help to explain the observed biological activity of the compounds. By analyzing the binding modes and interactions, researchers can identify crucial structural features of the this compound scaffold that are responsible for its affinity and selectivity towards a particular biological target. researchgate.netaabu.edu.jo This information is invaluable for the rational design of new analogues with improved potency and target specificity.

Quantum Chemical Calculations and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and chemical reactivity of this compound and its analogues. nih.govnih.gov These methods are used to calculate various molecular properties and reactivity indices that are not easily accessible through experimental means.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO, for instance, can be correlated with the electron affinity of nitroimidazole compounds, a property relevant to their biological mechanisms. researchgate.net DFT-based reactivity identifiers are computed to shed light on the chemical reactivity behaviors of molecules. ufms.br

ADMET Profiling (excluding specific values)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical component in the early stages of drug discovery to predict the pharmacokinetic and safety properties of drug candidates. nih.gov For derivatives of this compound, various computational models and software are employed to estimate these properties. nih.govresearchgate.net

The goal of ADMET prediction is to identify compounds with favorable drug-like properties. rsc.org These in silico assessments evaluate a range of physicochemical and pharmacokinetic parameters. The predictions cover several key areas:

Absorption: Parameters related to intestinal absorption and cell permeability (e.g., Caco-2 permeability) are assessed.

Distribution: Properties such as plasma protein binding and the ability to cross the blood-brain barrier are predicted.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, like cytochrome P450, is evaluated.

Excretion: Predictions may relate to the compound's clearance from the body.

Toxicity: A variety of potential toxicities are screened for, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. frontiersin.org

By evaluating these properties computationally, researchers can prioritize or deprioritize compounds for further synthesis and experimental testing, thereby saving time and resources. nih.govresearchgate.net This predictive approach helps in the early identification of potential liabilities that might otherwise lead to late-stage failure of a drug candidate.

Future Directions and Therapeutic Potential

Development of Novel 1-Benzyl-4-nitro-1H-imidazole Derivatives

The core of future research lies in the chemical modification of the this compound structure to enhance efficacy, selectivity, and pharmacokinetic properties. Scientists are employing strategies like molecular hybridization, where the primary scaffold is combined with other biologically active pharmacophores. This approach aims to create synergistic effects or multi-target drugs.

Recent synthetic efforts have focused on creating hybrid molecules incorporating various heterocyclic systems. For instance, researchers have successfully designed and synthesized motifs that link a 1-benzyl-2-methyl-4-nitro-1H-imidazole core with piperazine (B1678402) and 1,2,3-triazole moieties through click chemistry. nih.govresearchgate.netelsevierpure.com Another avenue of exploration involves the synthesis of 4-nitroimidazole (B12731) analogues bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) groups. researchgate.net Furthermore, derivatives have been synthesized by incorporating piperazinyl-ethanone and other ketone structures at the 5-position of a 1-benzyl-2-ethyl-4-nitro-1H-imidazole scaffold. researchgate.net These structural modifications are instrumental in exploring new chemical spaces and identifying compounds with improved biological activity.

Table 1: Examples of Synthesized this compound Derivatives

| Base Scaffold | Attached Moiety/Modification | Purpose/Focus | Reference(s) |

|---|---|---|---|

| 1-benzyl-2-methyl-4-nitro-1H-imidazole | Piperazine and 1,2,3-triazole | Anticancer agents | nih.gov, researchgate.net, elsevierpure.com |

| 4-nitroimidazole | Aryl piperazines, Tetrazole, 1,3,4-thiadiazole | Anticancer, Antituberculosis, Antibacterial | researchgate.net |

| 1-benzyl-2-ethyl-4-nitro-1H-imidazole | Piperazinyl-ethanones, Alkyl-ketones | Anti-HIV agents | researchgate.net |

Exploration of New Pharmacological Applications

While nitroimidazoles are traditionally recognized for their efficacy against anaerobic bacteria and protozoa, the therapeutic potential of this compound derivatives is being explored in a wider range of diseases. researchgate.netunimib.it A significant focus of current research is on oncology, with several novel derivatives showing promising anticancer activity.

For example, hybrid compounds of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have demonstrated potent anti-proliferative activity against human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC3) cancer. nih.govresearchgate.netelsevierpure.com Specifically, compounds 9g and 9k from one study showed significant potency against the MCF-7 breast cancer cell line, with IC50 values of 2.00 µM and 5.00 µM, respectively. researchgate.netelsevierpure.com Another study identified a tetrazole derivative, compound 17, as a potent inhibitor of cell proliferation across a panel of eight different human cancer cell lines. researchgate.net

Beyond cancer, these derivatives are being investigated for other infectious diseases. Compound 17 and a related 1,3,4-thiadiazole derivative (compound 18) were the most potent in a series against Mycobacterium tuberculosis and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Additionally, certain piperazinyl derivatives of 1-benzyl-2-ethyl-4-nitro-1H-imidazole have been evaluated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. researchgate.net

Table 2: Investigated Pharmacological Applications and Key Findings

| Application | Cell Line / Organism | Most Potent Derivative(s) | Key Finding (e.g., IC50 / Activity) | Reference(s) |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Compound 9g | IC50 = 2.00 ± 0.03 μM | researchgate.net, elsevierpure.com |

| Anticancer | MCF-7 (Breast Cancer) | Compound 9k | IC50 = 5.00 ± 0.01 μM | researchgate.net, elsevierpure.com |

| Anticancer | Various Cancer Cell Lines | Compound 17 (Tetrazole deriv.) | Potent inhibition in low micromolar range | researchgate.net |

| Antituberculosis | Mycobacterium tuberculosis mc² 6230 | Compounds 17 and 18 | High potency | researchgate.net |

| Antibacterial | Staphylococcus aureus (MRSA) | Compounds 17 and 18 | High potency | researchgate.net |

| Antiviral (HIV) | HIV-1 | Compound 4 | EC50 = 0.45 µg/mL | researchgate.net |

Advanced Mechanistic Investigations

Understanding the precise mechanism of action is critical for optimizing drug design and predicting therapeutic outcomes. The general mechanism for nitroimidazole compounds involves reductive bioactivation within target cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) radicals that induce cytotoxic effects by damaging DNA and other macromolecules. mdpi.comnih.gov

For the newer applications of this compound derivatives, research is moving towards more detailed mechanistic studies. In silico molecular docking simulations are being employed to predict how these compounds interact with specific biological targets at an atomic level. For instance, docking studies on the most active anticancer hybrid derivatives (9g and 9k) investigated their binding interactions with the human estrogen receptor alpha (hER), a key target in breast cancer therapy. researchgate.netelsevierpure.com Similarly, docking studies for the tetrazole derivative 17 were performed against putative protein targets in acute myeloid leukemia to elucidate its potential mechanism of action. researchgate.net These computational approaches provide valuable insights into structure-activity relationships and help guide the synthesis of more potent and selective inhibitors.

Translational Research and Clinical Development Considerations

The transition from a promising laboratory compound to a clinically approved drug is a long and complex process. For this compound and its derivatives, the current research is primarily at the preclinical stage. A major consideration for the development of nitro-based therapeutics is their potential for mutagenicity, a side effect that has halted the development of some nitroimidazole candidates in the past. mdpi.com Therefore, future development must include rigorous toxicological screening to ensure an acceptable therapeutic index. unimib.it

The path forward requires comprehensive in vivo studies in animal models to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profiles of lead compounds. While some bicyclic nitroimidazoles like Delamanid and Pretomanid have successfully navigated clinical trials for treating multi-drug resistant tuberculosis, this was achieved after overcoming initial concerns about mutagenicity. mdpi.comnih.gov For derivatives of this compound to advance, researchers will need to demonstrate a clear safety and efficacy profile in robust preclinical models before they can be considered for human clinical trials.

常见问题

Q. How do solvent effects modulate the reaction kinetics of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。